{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
Description
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms in the dioxaspiro ring system and a primary amine functional group. Its synthesis involves cyclization strategies to form the spiro framework, followed by hydrochloride salt formation for improved stability .
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8-5-9(7-12-8)1-3-11-4-2-9;/h8H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSMBQUADVSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is a synthetic compound characterized by a unique spirocyclic structure, which includes two ether linkages and a methanamine functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 207.7 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and possible therapeutic applications.
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step reactions, often utilizing sodium azide under controlled conditions to achieve the desired product. The spiro configuration enhances the compound's stability and reactivity, making it suitable for various biological applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Shows moderate effectiveness |
| Candida albicans | 16 µg/mL | High susceptibility |
This table summarizes the MIC values observed in laboratory settings, indicating the compound's potential as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of this compound has shown promising results against various cancer cell lines. For instance, studies have indicated that this compound can induce apoptosis in specific cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic proteins.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induces cell cycle arrest |
| HeLa (Cervical Cancer) | 15 | Promotes apoptosis |
| A549 (Lung Cancer) | 25 | Inhibits proliferation |
These findings highlight the potential of this compound as a lead compound in anticancer drug development.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a high level of activity against methicillin-resistant strains, suggesting its potential use in treating resistant infections .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects on various cancer cell lines. The study demonstrated that the compound could effectively reduce cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits notable biological activities, making it a candidate for drug development. Preliminary studies suggest that it may interact with biological systems in ways that could lead to therapeutic benefits.
- Biological Activity : Initial research indicates that {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride may possess properties that influence opioid receptors, which are crucial in pain management and neurological functions .
- Synthesis Pathways : The synthesis typically involves reactions using sodium azide under controlled conditions, yielding the desired product with a notable yield of up to 78% .
Materials Science
The compound's unique structural features allow it to be explored in materials science, particularly in the development of polymers and advanced materials.
- Polymer Development : Due to its spirocyclic structure, it can be used as a monomer in the synthesis of new polymeric materials with enhanced mechanical properties and thermal stability.
Interaction Studies
Understanding the interactions of this compound with various biological molecules is essential for elucidating its potential therapeutic roles.
- Binding Studies : Interaction studies with proteins and enzymes can provide insights into its mechanism of action and therapeutic potential .
Case Studies
Case Study 1: Opioid Receptor Interaction
Research has indicated that compounds similar to this compound can modulate opioid receptors effectively. The potential for this compound to serve as a scaffold for developing new analgesics is under investigation .
Case Study 2: Polymer Synthesis
A study demonstrated the use of this compound in synthesizing novel polymeric materials that exhibit improved thermal and mechanical properties over traditional polymers .
Comparison with Similar Compounds
(a) {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 207.7 g/mol
- Key Differences : The oxygen atoms are positioned at the 1,8-positions instead of 2,8, altering the electronic distribution and steric accessibility of the amine group. This positional isomerism may affect hydrogen-bonding interactions in biological targets.
- Applications : Used in medicinal chemistry for scaffold diversification .
(b) {1-Oxaspiro[4.5]decan-2-yl}methanamine Hydrochloride
- Molecular Formula: C₁₀H₂₀ClNO
- Molecular Weight : 205.72 g/mol
- This could influence membrane permeability in drug candidates .
Diazaspiro Analogues
(a) 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
- Molecular Formula : C₁₁H₂₁ClN₂O
- Molecular Weight : 232.75 g/mol
- Key Differences : Replaces oxygen with nitrogen atoms (diazaspiro system), increasing basicity and enabling coordination with metal ions. The ketone group introduces a site for further functionalization.
- Applications : Explored in kinase inhibitor research due to its dual heteroatom system .
(b) 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
- Molecular Formula : C₁₅H₂₀Cl₂N₂O
- Molecular Weight : 315.24 g/mol
- Key Differences : Incorporates a hydrophobic 4-chlorobenzyl substituent, enhancing binding affinity to aromatic pockets in enzyme active sites. The diaza system and ketone group enable diverse pharmacological interactions .
Heterocyclic Derivatives with Similar Scaffolds
(a) (3-Methylazetidin-3-yl)methanamine Dihydrochloride
- Molecular Formula : C₅H₁₄Cl₂N₂
- Molecular Weight : 173.09 g/mol
- Key Differences: Features a smaller azetidine ring instead of a spiro system, reducing conformational rigidity.
(b) 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride
- Molecular Formula : C₈H₁₂ClN₂O₂
- Molecular Weight : 202.65 g/mol
- Key Differences : Contains two ketone groups, increasing electrophilicity and reactivity toward nucleophiles. The diaza system may facilitate chelation in metal-catalyzed reactions .
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine HCl | C₁₀H₁₈ClNO₂ | 219.71 | Dioxaspiro, primary amine | High polarity, water-soluble hydrochloride salt |
| {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine HCl | C₉H₁₈ClNO₂ | 207.7 | Dioxaspiro, primary amine | Altered oxygen positioning affects H-bonding |
| 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one HCl | C₁₁H₂₁ClN₂O | 232.75 | Diazaspiro, ketone | Enhanced basicity, metal coordination |
| 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl | C₁₅H₂₀Cl₂N₂O | 315.24 | Diazaspiro, ketone, chlorobenzyl | Hydrophobic substituent improves target binding |
Research and Commercial Considerations
- Synthetic Accessibility : {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride is commercially available through global suppliers like Edutek Instrumentation and Refine Chemicals, indicating established synthesis protocols .
- Biological Relevance : Diazaspiro analogues (e.g., and ) show promise in kinase inhibition, while dioxaspiro derivatives are favored in CNS drug discovery due to their balanced polarity .
- Stability : The hydrochloride salt form of the target compound enhances shelf life compared to freebase analogues like {1-oxaspiro[4.5]decan-2-yl}methanamine .
Preparation Methods
General Synthetic Strategy
The synthesis of {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride typically involves:
- Construction of the 1,4-dioxaspiro[4.5]decane framework.
- Introduction of the methanamine group at the 3-position.
- Conversion of the free amine to its hydrochloride salt for stability and handling.
Preparation of the Spirocyclic Dioxane Core
The 1,4-dioxaspiro[4.5]decane core is commonly prepared via acetalization or ketalization reactions involving cyclohexanone derivatives and ethylene glycol or similar diols under acidic catalysis. This forms the spirocyclic dioxane ring fused to a cyclohexane ring.
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Ketal formation | Cyclohexanone + ethylene glycol | Acid catalyst (e.g., p-TsOH), reflux | Formation of 1,4-dioxaspiro[4.5]decane core |
Introduction of the Methanamine Group
The methanamine substituent at the 3-position can be introduced by various methods:
- Halomethylation followed by amination: Halogenation at the 3-position (e.g., bromomethylation) followed by nucleophilic substitution with ammonia or amines.
- Reductive amination: Using an aldehyde or ketone precursor at the 3-position, reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride).
- Diazo compound homologation: Recent advanced methods involve the use of diazo chemistry for homologation at the carbon adjacent to the spiro center, enabling the introduction of amine functionalities after subsequent transformations.
Conversion to Hydrochloride Salt
The free amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or alcohol). This step enhances the compound’s stability, crystallinity, and ease of purification.
Research Findings on Preparation Using Diazo Chemistry and Photochemical Methods
A recent innovative approach involves the use of bench-stable oxadiazoline precursors to generate nonstabilized diazo compounds under UV photolysis in flow reactors. This method allows controlled homologation to aldehydes, which can be further converted to amines.
- Photochemical homologation uses aqueous formaldehyde and oxadiazolines under UV irradiation to form aldehyde intermediates at room temperature without transition-metal catalysts.
- The aldehydes can be subsequently reduced to alcohols or converted to amines via reductive amination.
- This flow chemistry approach offers mild conditions, operational safety, and scalability.
| Parameter | Details |
|---|---|
| Starting materials | Oxadiazolines, aqueous formaldehyde |
| Reaction conditions | UV photolysis, room temperature, flow reactor |
| Key intermediates | Aliphatic aldehydes |
| Subsequent steps | Reduction with NaBH4 or reductive amination |
| Yields (aldehydes) | Approx. 50-60% isolated yields |
| Advantages | Mild, no metal catalyst, safe diazo generation |
This method is promising for synthesizing complex spirocyclic amine derivatives such as this compound, especially when combined with downstream amination and salt formation steps.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Classical Ketal + Halomethylation | Ketal formation → Halomethylation → Amination → Salt formation | Established chemistry; accessible reagents | Multi-step; possible regioselectivity issues |
| Reductive Amination | Ketal formation → Aldehyde formation → Reductive amination → Salt formation | Mild conditions; high selectivity | Requires aldehyde precursor; reducing agent handling |
| Photochemical Homologation + Reductive Amination | Oxadiazoline UV photolysis → Aldehyde formation → Reductive amination → Salt formation | Metal-free, mild, flow scalable | Requires photochemical setup; moderate yields |
Notes on Purification and Characterization
- Purification is typically performed by column chromatography using silica gel with solvents such as dichloromethane/methanol mixtures.
- The hydrochloride salt is often isolated as a crystalline solid, enhancing purity and stability.
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves spirocyclic ring formation via intramolecular cyclization of a precursor amine and ketone under acidic conditions. For example, analogous spiro compounds (e.g., 1,8-dioxaspiro[4.5]decan-4-amine) are synthesized using reductive amination or acid-catalyzed cyclization . Reaction optimization should focus on solvent polarity (e.g., ethanol vs. dichloromethane), temperature (room temp vs. reflux), and stoichiometry of HCl for hydrochlorination. Yield variations (e.g., 60–85%) are often due to competing side reactions like over-alkylation or ring-opening; these can be mitigated via controlled addition of reagents and inert atmosphere use.
Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure and amine hydrochloride moiety?
- Methodological Answer :
- NMR : H NMR should show characteristic splitting patterns for the spirocyclic system (e.g., geminal protons at δ 3.2–3.8 ppm) and absence of free amine signals (δ < 2.5 ppm), confirming protonation .
- IR : A broad peak near 2500 cm (N–H stretch) and absence of primary amine bands (~3350 cm) validate the hydrochloride salt .
- X-ray crystallography : Resolves spiro geometry and counterion positioning, critical for stereochemical assignments in analogues .
Q. How can researchers assess purity and stability of this compound under typical storage conditions?
- Methodological Answer :
- HPLC-UV/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradients to detect impurities (e.g., hydrolyzed spiro rings or residual solvents) .
- Stability testing : Monitor hygroscopicity via TGA/DSC (decomposition >200°C suggests thermal stability) . Store desiccated at –20°C to prevent amine oxidation or HCl dissociation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., C NMR shifts vs. computational predictions) be resolved for structural validation?
- Methodological Answer : Discrepancies often arise from solvent effects or protonation state. For example, DFT calculations (B3LYP/6-31G*) can model the hydrochloride form’s electronic environment, aligning predicted C shifts with experimental data. Solvent corrections (e.g., PCM for DO) and counterion placement in simulations improve accuracy . Cross-validation with high-resolution MS (ESI+) confirms molecular formula (CHClNO) .
Q. What strategies optimize enantioselective synthesis of spirocyclic analogues for pharmacological studies?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce spirocenter chirality. For example, (R)-1,7-dioxaspiro[5.5]undecan synthesis employs chiral pool starting materials or kinetic resolution . Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column) or F NMR with Mosher’s acid derivatives .
Q. How should researchers design in vitro assays to evaluate this compound’s activity against neurological targets (e.g., monoamine transporters)?
- Methodological Answer :
- Radioligand displacement assays : Use H-labeled substrates (e.g., H-dopamine) in HEK293 cells expressing human transporters. Measure IC values with nonlinear regression (GraphPad Prism).
- Functional uptake assays : Fluorescent dyes (e.g., ASP) quantify inhibition kinetics. Account for HCl salt solubility by adjusting buffer pH (5.5–7.4) to prevent precipitation .
- Counteract false positives : Include controls for non-specific binding (e.g., 1 μM desipramine for NET selectivity) .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate logP (clogP ~1.8) and polar surface area (PSA < 70 Å) using tools like Schrödinger’s QikProp. High PSA may limit BBB penetration .
- Machine learning : ADMET predictors (e.g., SwissADME) analyze substructure alerts (e.g., spirocyclic amines) for CYP450 inhibition risks .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar spirocyclic amines?
- Methodological Answer : Variability often stems from:
- Purification methods : Column chromatography (silica vs. reverse-phase) impacts recovery of polar intermediates .
- Acid source : Anhydrous HCl gas vs. aqueous HCl alters reaction kinetics and byproduct formation .
- Scale effects : Milligram-scale reactions may underperform due to inefficient mixing vs. bulk synthesis .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Purity (HPLC-UV) | ≥95% (C18, 0.1% TFA gradient) | |
| Thermal Stability (TGA) | Decomposition onset: 210°C | |
| logP (Predicted) | 1.8 (Schrödinger QikProp) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
